N-Methyl-L-aspartic acid hydrochloride

Description

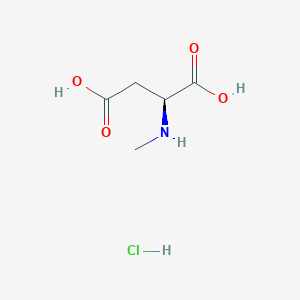

N-Methyl-L-aspartic acid hydrochloride (CAS 4226-18-0) is a chemically modified derivative of L-aspartic acid, where a methyl group is attached to the amino group, and the compound exists as a hydrochloride salt. It is commercially available for biochemical research, often serving as a reference standard or reagent in analytical and pharmacological studies .

Properties

IUPAC Name |

(2S)-2-(methylamino)butanedioic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4.ClH/c1-6-3(5(9)10)2-4(7)8;/h3,6H,2H2,1H3,(H,7,8)(H,9,10);1H/t3-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDIGOLHBZLXAIB-DFWYDOINSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC(=O)O)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H](CC(=O)O)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Reaction Sequence

The synthesis of N-methylated aspartic acids generally follows three stages:

-

Amino Protection : Masking the α-amino group to prevent unwanted side reactions during methylation.

-

N-Methylation : Introducing the methyl group via reductive amination or direct alkylation.

-

Deprotection and Salt Formation : Cleaving protective groups and isolating the product as a hydrochloride salt.

In the patented synthesis of N-methyl-D-aspartic acid, esterification with methanol/thionyl chloride (yield: 95–97%) precedes methylation using paraformaldehyde/NaBH(OAc)₃ (yield: 90–94%), followed by hydrolysis and HCl-mediated salt formation (yield: 90–93%). For the L-isomer, analogous steps would require enantiomerically pure L-aspartic acid starting material.

Stepwise Methodologies from Analogous Systems

Esterification and Amino Protection

Reaction Conditions :

Example Protocol (Adapted from CN114436874A) :

-

Dissolve L-aspartic acid (133.1 g, 1.0 mol) in methanol (400 mL).

-

Add thionyl chloride (178.5 g, 1.5 mol) dropwise at 0–10°C.

-

Stir 24 hr at room temperature.

-

Concentrate under reduced pressure, crystallize with ethyl acetate.

Yield: 95–97% (methyl ester intermediate).

Reductive Amination

Reagents :

Critical Parameters :

Scaled Example :

Direct Alkylation

Alternative approaches using methyl iodide or dimethyl sulfate require stringent anhydrous conditions and risk over-alkylation. No examples were found in surveyed patents, suggesting reductive amination is preferred for selectivity.

Hydrolysis and Hydrochloride Salt Formation

Hydrolysis Conditions :

Salt Formation :

Comparative Analysis of Methodologies

Table 1: Performance Metrics from Patent Examples

| Step | Reagents | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Esterification | Thionyl Chloride/MeOH | Methanol | 0–25 | 95–97 |

| N-Methylation | Paraformaldehyde/NaBH(OAc)₃ | Acetonitrile | 25 | 90–94 |

| Hydrolysis | LiOH/H₂O | Methanol | 25 | 90–93 |

Key Observations :

-

Thionyl chloride esterification outperforms HBr-mediated methods (70–92% yields in analogous acetylations).

-

NaBH(OAc)₃ demonstrates superior chemoselectivity over Pd/C hydrogenation for N-methylation.

Enzymatic Synthesis Pathways

Methyltransferase-Mediated Methylation

Endogenous NMDA synthesis in Branchiostoma lanceolatum involves D-aspartate methyltransferase, which transfers methyl groups from S-adenosylmethionine (SAM) to D-Asp. While no L-specific methyltransferases are reported, protein engineering could theoretically enable enantioselective methylation:

Advantages :

Challenges :

-

Enzyme availability and stability.

-

Low volumetric productivity compared to chemical synthesis.

Industrial-Scale Considerations

Cost Analysis of Chemical vs Enzymatic Routes

Table 2: Economic Factors

Purity Optimization Strategies

Chemical Reactions Analysis

Types of Reactions: N-Methyl-l-aspartic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for its synthesis and functionalization in different applications.

Common Reagents and Conditions: Common reagents used in the reactions involving N-Methyl-l-aspartic acid include reducing agents for reductive methylation, acids and bases for substitution reactions, and specific enzymes for chiral resolution . The reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields and selectivity .

Major Products Formed: The major products formed from the reactions of N-Methyl-l-aspartic acid include its various derivatives, which are used in different scientific and industrial applications .

Scientific Research Applications

Neuropharmacological Applications

NMA is primarily recognized for its role in neuropharmacology, where it acts as a potent NMDA receptor agonist, mimicking the action of glutamate. The NMDA receptor is crucial for synaptic plasticity, memory formation, and learning processes.

Behavioral Neuroscience Research

NMA is utilized in animal studies to induce excitotoxic lesions in specific brain regions to investigate behavioral changes. This application aids in understanding various neurological disorders and the underlying mechanisms of neurodegeneration .

Endocrinological Applications

NMA has demonstrated significant effects on hormone release, particularly luteinizing hormone (LH) and gonadotropin-releasing hormone (GnRH).

Hormonal Regulation Studies

- LH Release : Studies have shown that intravenous administration of NMA stimulates LH release in various animal models, including prepubertal male monkeys and ewes . This response is critical for understanding reproductive endocrinology.

- GnRH Secretion : NMA influences GnRH secretion from the hypothalamus, which plays a vital role in regulating the reproductive axis .

Case Studies

A notable case involved a 17-year-old male who developed anti-NMDA receptor autoimmune encephalitis following COVID-19 infection. The presence of antibodies against NMDA receptors was confirmed through cerebrospinal fluid analysis, leading to targeted immunomodulatory therapy that resulted in significant recovery .

Clinical Implications

The applications of NMA extend into clinical research, particularly concerning mental health disorders and neurodegenerative diseases.

Treatment Modalities

- Psychiatric Disorders : Due to its action on NMDA receptors, NMA may hold therapeutic potential for conditions like schizophrenia and depression, where NMDA receptor dysregulation is implicated.

- Neurodegeneration : Research indicates that modulating NMDA receptor activity could provide insights into treatments for Alzheimer's disease and other neurodegenerative disorders .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Studies |

|---|---|---|

| Neuropharmacology | Agonist at NMDA receptors; induces excitotoxic lesions | Studies demonstrate behavioral changes post-lesioning |

| Endocrinology | Stimulates LH and GnRH release | Significant LH release observed in animal models |

| Clinical Research | Potential treatment for psychiatric disorders and neurodegeneration | Case study on autoimmune encephalitis post-COVID-19 |

Mechanism of Action

N-Methyl-l-aspartic acid exerts its effects by acting as an agonist for a subtype of glutamate receptors . These receptors are involved in the modulation of calcium homeostasis and play a crucial role in neuroexcitatory events . The binding of N-Methyl-l-aspartic acid to these receptors triggers a cascade of molecular events that lead to its physiological effects .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key differences and similarities between N-Methyl-L-aspartic acid hydrochloride and related compounds:

*Note: DL-Aspartic acid 4-methyl ester hydrochloride is referenced as "ASM1717" in but lacks a CAS number in the provided data.

Key Differences

- Structural Modifications: this compound features a methylated amino group and a hydrochloride salt. DL-Aspartic acid 4-methyl ester hydrochloride includes a methyl ester at the β-carboxyl group, distinguishing it functionally (esterification alters solubility and reactivity). N-Acetyl-L-aspartic acid replaces the amino group’s hydrogen with an acetyl group, enhancing its role as a brain metabolite and spectroscopic marker .

- DL-Aspartic acid 4-methyl ester hydrochloride: Primarily utilized in custom synthetic workflows due to its esterified carboxyl group . N-Acetyl-L-aspartic acid: Critical in neurochemical research, particularly in magnetic resonance spectroscopy (MRS) to assess neuronal health and metabolism .

Research Findings

- This compound was identified in Oxytropis ochrocephala alongside alkaloids like thempsinine and 13-hydroxysparteine, suggesting its natural occurrence in plant systems .

- N-Acetyl-L-aspartic acid has been extensively studied in brain disorders; reduced levels correlate with conditions like Canavan disease and multiple sclerosis .

- DL-Aspartic acid 4-methyl ester hydrochloride ’s high melting point (196–200°C) indicates stability under thermal stress, making it suitable for high-temperature synthetic processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.